![molecular formula C19H21ClN4O3 B2704390 7-丁基-N-(4-氯苯基)-1,3-二甲基-2,4-二氧代-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺 CAS No. 1021134-05-3](/img/structure/B2704390.png)

7-丁基-N-(4-氯苯基)-1,3-二甲基-2,4-二氧代-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

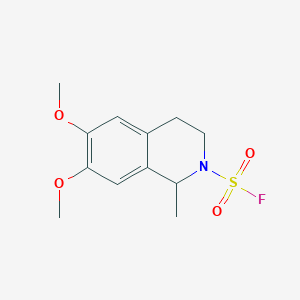

The compound “7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . Pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is an interesting class of N-heterocycles that has been classified as a privileged medicinal scaffold with diverse biological activities . The pyrimidine ring is the building block of DNA and RNA, thus, one possible reason for the wide biological activities of pyrimidine-containing molecules .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a pyrimidine ring fused with a pyrrole ring . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学研究应用

化学合成与反应

- Kinoshita 等人 (1989) 的研究探索了 1, 3-恶嗪-2, 4(3H)-二酮衍生物与胺的开环反应,展示了相关化合物的合成过程和化学反应性 (Kinoshita、Takeuchi、Kondoh 和 Furukawa,1989)。

生物活性

- Akbari 等人 (2008) 合成了 N-(4-氯苯基)-6-甲基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺并评估了它们的抗菌活性,证明了对细菌和真菌生长的显着抑制作用 (Akbari、Kachhadia、Tala、Bapodra、Dhaduk、Joshi、Mehta 和 Pathak,2008)。

材料科学应用

- Yang、Hsiao 和 Yang (1999) 详细介绍了基于双(醚-羧酸)或源自叔丁基氢醌的二醚胺的芳香聚酰胺的合成和表征,表明类似化合物在材料科学中的潜力 (Yang、Hsiao 和 Yang,1999)。

抗菌和抗氧化特性

- Gilava、Patel、Ram 和 Chauhan (2020) 对三唑并嘧啶的合成和生物和抗氧化活性的测定进行了研究,突出了类似化学结构的药物化学方面 (Gilava、Patel、Ram 和 Chauhan,2020)。

未来方向

The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives involve developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . The study highlights the need for further exploration of the structure–activity relationships of these compounds to optimize their drug-likeness and potency .

属性

IUPAC Name |

7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3/c1-4-5-10-24-15(16(25)21-13-8-6-12(20)7-9-13)11-14-17(24)22(2)19(27)23(3)18(14)26/h6-9,11H,4-5,10H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNNONMEZSZWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)

![N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2704311.png)

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2704315.png)

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2704316.png)

![1-Cyclopentyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2704318.png)

![N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B2704322.png)

![N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704326.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2704329.png)